![molecular formula C21H20N4O2S B2951199 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide CAS No. 343373-17-1](/img/structure/B2951199.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(Acetylamino)-3-pyridinyl)sulfanyl-N-(3,5-dimethylphenyl)nicotinamide, also known as Acetylsulfamoylnicotinamide (ASN), is a novel compound with a variety of potential applications in both scientific research and medical treatment. We will also discuss the advantages and limitations of using ASN in laboratory experiments, as well as the potential future directions for further investigation.
科学的研究の応用
ASN has a variety of potential applications in scientific research. It has been used as a substrate for the enzyme acetylsulfamoyl transferase (AST), which is involved in the metabolism of certain drugs. It has also been used to study the effect of drug metabolism on the pharmacokinetics of drugs. Additionally, ASN has been used to study the effects of drug metabolism on the pharmacodynamics of drugs.
作用機序
ASN has been found to act as an inhibitor of AST, which is a key enzyme in the metabolic pathways of certain drugs. It binds to the active site of AST, preventing it from catalyzing the transfer of acetylsulfamoyl groups to other molecules. This inhibition of AST can lead to changes in the pharmacokinetics and pharmacodynamics of drugs, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The inhibition of AST by ASN can lead to changes in the pharmacokinetics and pharmacodynamics of drugs. This can lead to changes in the absorption, distribution, metabolism, and excretion of the drug. Additionally, it can lead to changes in the pharmacodynamics of the drug, such as altered efficacy, toxicity, and side effects.
実験室実験の利点と制限
The use of ASN in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and the yield is typically high. Additionally, it is relatively nontoxic and has low potential for adverse effects. However, there are also some limitations to using ASN in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to accurately measure its concentration in solutions.
将来の方向性
There are a variety of potential future directions for further investigation of ASN. One potential direction is to explore the effects of ASN on other enzymes involved in drug metabolism. Additionally, further research could be done to explore the effects of ASN on the pharmacokinetics and pharmacodynamics of different drugs. Additionally, further research could be done to investigate the potential use of ASN as a therapeutic agent. Finally, further research could be done to evaluate the potential for ASN to interact with other drugs or compounds.
合成法
ASN can be synthesized by a two-step process. First, 6-acetamidopyridine is reacted with 3,5-dimethylphenyl isothiocyanate to form the intermediate, 6-(3,5-dimethylphenylsulfanyl)-6-acetamidopyridine. This intermediate is then reacted with acetic anhydride to form the desired compound, ASN. The yield of this synthesis is typically around 80-90%.
特性
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3,5-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-9-14(2)11-16(10-13)25-20(27)18-5-4-8-22-21(18)28-17-6-7-19(23-12-17)24-15(3)26/h4-12H,1-3H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUGJDUUHDEHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)SC3=CN=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)
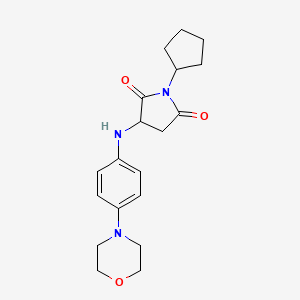
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2951119.png)
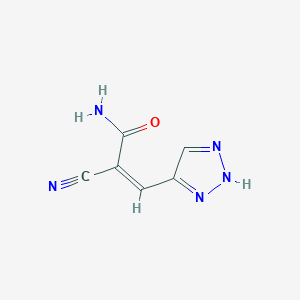
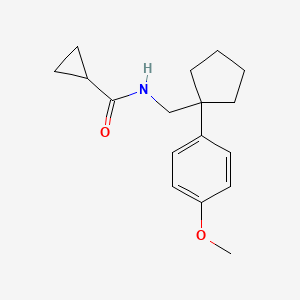
![3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2951125.png)
![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


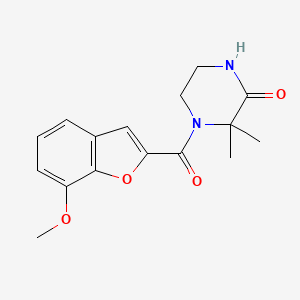
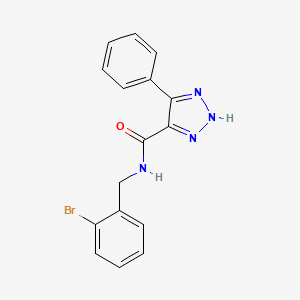
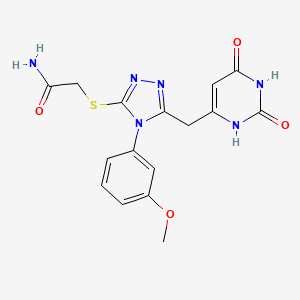
![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)
![1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2951137.png)